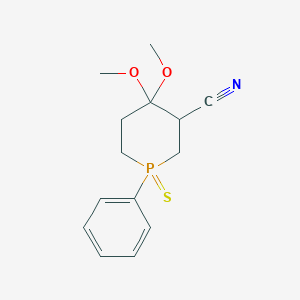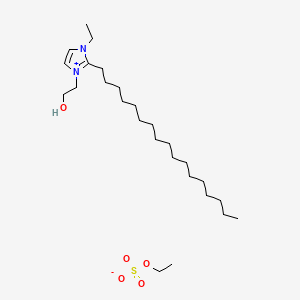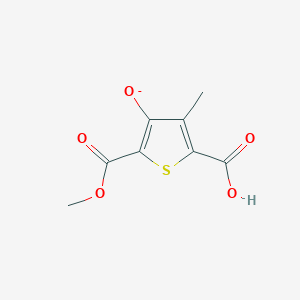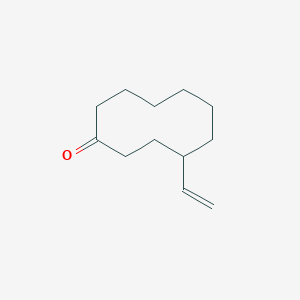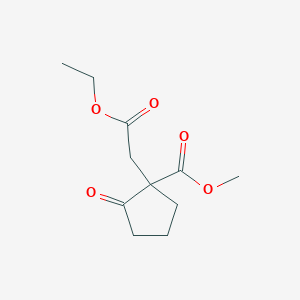
Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate is an ester compound characterized by its unique structure, which includes a cyclopentane ring with various functional groups attached. Esters are known for their pleasant odors and are often used in perfumes and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate typically involves esterification reactions. One common method is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the specific reactants would be a cyclopentanecarboxylic acid derivative and an ethoxy-oxoethyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions often include elevated temperatures and pressures to accelerate the esterification process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor
Mécanisme D'action
The mechanism of action of Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in drug development or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-2-oxocyclohexanecarboxylate
- Methyl 5-methyl-2-oxocyclohexanecarboxylate
- Ethyl 2-oxocycloheptanecarboxylate
Uniqueness
Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its cyclopentane ring and functional groups make it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
41301-65-9 |
|---|---|
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
methyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H16O5/c1-3-16-9(13)7-11(10(14)15-2)6-4-5-8(11)12/h3-7H2,1-2H3 |
Clé InChI |
OOJIGJITTMIGFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CCCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



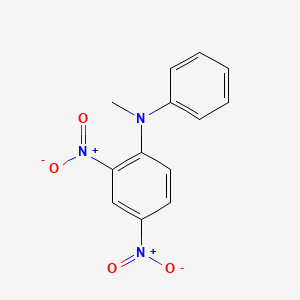
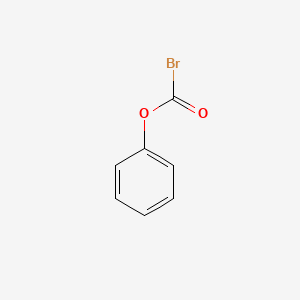
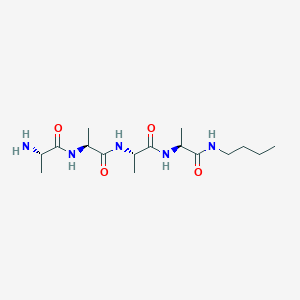


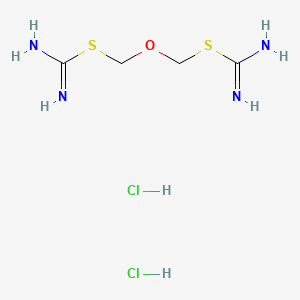
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
